N-[4-({2-[(4-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide
N-[4-({2-[(4-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026245
InChI:
InChI=1S/C22H21N3O3/c1-3-21(26)24-17-11-8-15(9-12-17)22(27)25-23-14-16-10-13-20(28-2)19-7-5-4-6-18(16)19/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)/b23-14+
SMILES:
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C3=CC=CC=C23)OC
Molecular Formula:
C22H21N3O3
Molecular Weight:
375.4 g/mol
N-[4-({2-[(4-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide
CAS No.:
Cat. No.: VC1026245
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-(propanoylamino)benzamide |
| Standard InChI | InChI=1S/C22H21N3O3/c1-3-21(26)24-17-11-8-15(9-12-17)22(27)25-23-14-16-10-13-20(28-2)19-7-5-4-6-18(16)19/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)/b23-14+ |
| Standard InChI Key | ZIVBXYITYOSSIZ-OEAKJJBVSA-N |
| Isomeric SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
| SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C3=CC=CC=C23)OC |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C3=CC=CC=C23)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator